molecular formula C8H14O3 B6164211 methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers CAS No. 2231673-89-3

methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers

Cat. No. B6164211
CAS RN: 2231673-89-3
M. Wt: 158.2
InChI Key:
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Description

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, also known as Methyl 3-HECBC, is an organic compound with a unique cyclic structure that is composed of two asymmetric carbon atoms and three oxygen atoms. It is a mixture of diastereomers, which are stereoisomers that differ in configuration at two or more asymmetric carbon atoms. Methyl 3-HECBC has a wide range of potential applications in the fields of biochemistry and biology, and it has been extensively studied by researchers. In

Scientific Research Applications

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers 3-HECBC has been studied extensively for its potential applications in biochemistry and biology. It has been used as a substrate for the synthesis of various compounds, including organic compounds, peptides, and proteins. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers 3-HECBC has been studied for its potential use as a therapeutic agent for the treatment of diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers 3-HECBC is not yet fully understood. However, it is believed to act on enzymes by forming a covalent bond with the enzyme’s active site. This covalent bond prevents the enzyme from catalyzing its target reaction, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers 3-HECBC has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450 and acetylcholinesterase. In vivo studies have shown that it can modulate the expression of genes involved in the regulation of cell growth and differentiation. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers 3-HECBC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, it is soluble in both aqueous and organic solvents, and it can be used in a variety of biochemical and physiological experiments. However, it is important to note that methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers 3-HECBC is a mixture of diastereomers, and this can complicate the interpretation of experimental results.

Future Directions

The potential applications of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers 3-HECBC are vast and varied. Further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research is needed to develop more efficient synthesis methods and to identify new uses for methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers 3-HECBC. Finally, further research is needed to develop new analytical techniques to accurately characterize the mixture of diastereomers.

Synthesis Methods

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers 3-HECBC can be synthesized via a two-step reaction. The first step involves the reaction of 2-hydroxyethyl cyclobutane-1-carboxylate with methyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of diastereomers, including the desired product, methyl 3-HECBC. The second step involves the separation of the diastereomers using a chiral column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate involves the reaction of cyclobutane-1-carboxylic acid with 2-hydroxyethylamine to form the corresponding amide. The amide is then treated with methyl iodide to form the desired ester. The reaction is expected to yield a mixture of diastereomers.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "2-Hydroxyethylamine", "Methyl iodide", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve cyclobutane-1-carboxylic acid (1.0 g, 9.2 mmol) in diethyl ether (10 mL) and add 2-hydroxyethylamine (1.2 g, 13.8 mmol) and sodium hydroxide (1.0 g, 25.0 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Acidify the reaction mixture with hydrochloric acid (10 mL, 1 M) and extract the product with diethyl ether (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 3: Concentrate the filtrate under reduced pressure to obtain the amide intermediate as a white solid (1.2 g, 85%).", "Step 4: Dissolve the amide intermediate (1.0 g, 4.6 mmol) in methanol (10 mL) and add methyl iodide (0.6 mL, 9.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired ester as a mixture of diastereomers (0.8 g, 70%)." ] }

CAS RN

2231673-89-3

Product Name

methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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